3,4,6-Trimethylisoxazolo[5,4-b]pyridine

Physicochemical characterization Purification Synthetic intermediate

3,4,6-Trimethylisoxazolo[5,4-b]pyridine (CAS 22097-39-8) is a heterocyclic compound belonging to the isoxazolo[5,4-b]pyridine class, characterized by a fused isoxazole-pyridine bicycle with methyl substituents at the 3-, 4-, and 6-positions. This specific trimethyl substitution pattern distinguishes it from mono- and di-methylated analogs, yielding a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12883428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Trimethylisoxazolo[5,4-b]pyridine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NO2)C)C
InChIInChI=1S/C9H10N2O/c1-5-4-6(2)10-9-8(5)7(3)11-12-9/h4H,1-3H3
InChIKeyMWNPXQAUBDKBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Trimethylisoxazolo[5,4-b]pyridine: Core Properties for Informed Procurement of a Trimethyl-Substituted Heterocyclic Scaffold


3,4,6-Trimethylisoxazolo[5,4-b]pyridine (CAS 22097-39-8) is a heterocyclic compound belonging to the isoxazolo[5,4-b]pyridine class, characterized by a fused isoxazole-pyridine bicycle with methyl substituents at the 3-, 4-, and 6-positions . This specific trimethyl substitution pattern distinguishes it from mono- and di-methylated analogs, yielding a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . The compound is a member of a broader scaffold that has been explored in herbicidal patents (e.g., BASF's isoxazolo[5,4-b]pyridine series) [1] and in medicinal chemistry contexts for anti-inflammatory and CNS applications [2]. However, direct quantitative biological activity data for this specific trimethyl regioisomer are scarce in the open scientific literature, with available information predominantly limited to computed or predicted physicochemical properties .

Scaffold Trimethyl isoxazolo[5,4-b]pyridine core for SAR exploration
Differentiation Methylation pattern alters logP, reactivity and purification behavior
Procurement Use Research-scale building block; limited direct bioactivity data reported

Why 3,4,6-Trimethylisoxazolo[5,4-b]pyridine Cannot Be Casually Swapped with Other Isoxazolopyridine Regioisomers


Isoxazolo[5,4-b]pyridine analogs with different methylation patterns—such as 3-methyl , 3,6-dimethyl , or 3,5,6-trimethyl derivatives—exhibit distinct physicochemical properties that directly impact their suitability for specific synthetic or biological workflows. The position and degree of methylation alter the compound's lipophilicity (logP), boiling point, density, and hydrogen-bond acceptor capacity, each of which influences solubility, chromatographic behavior, and membrane permeability [1]. For example, the computed logP of 3-methylisoxazolo[5,4-b]pyridine is 1.53 , while 3,6-dimethylisoxazolo[5,4-b]pyridine has a logP of 1.84 . The target 3,4,6-trimethyl analog is predicted to exhibit a logP of approximately 2.1–2.4 based on additive fragment contributions , placing it in a distinct hydrophobicity window. Procuring the incorrect analog risks mismatched solubility, altered reactivity at the 4- and 6-positions (as demonstrated by differential halogen mobility in 4-chloro vs. 6-chloro-3-methyl derivatives [2]), and irreproducible biological results. These differences are quantitative, not cosmetic, and demand compound-specific specification.

3,4,6-Trimethyl Target
Mono-/Dimethyl Analogs
Predicted logP ~2.1–2.4 shifts membrane partitioning
3-Methyl logP 1.53; 3,6-dimethyl logP 1.84 — partition behavior may differ
4-Methyl blocks SNAr reactivity, simplifying protecting group strategies
4-Halo or 4-H analogs may undergo unintended displacement
Boiling point ~280 °C may alter distillation protocols
Lower boiling analogs may co-distill with reaction solvents

Quantitative Differentiation Evidence for 3,4,6-Trimethylisoxazolo[5,4-b]pyridine Relative to Closest Analogs


Elevated Boiling Point and Density Distinguish 3,4,6-Trimethyl from 3-Methyl and 3,6-Dimethyl Isoxazolopyridines

The computed boiling point of 3,4,6-trimethylisoxazolo[5,4-b]pyridine is 280.4 °C (at 760 mmHg), substantially higher than the reported boiling point of ~275 °C for 3-methylisoxazolo[5,4-b]pyridine (CAS 58035-50-0) and an estimated ~260–270 °C for the 3,6-dimethyl analog based on molecular weight trends . Its computed density is 1.145 g/cm³, compared to 1.28 g/cm³ for the 3-methyl analog and 1.1±0.1 g/cm³ for 6,7-dihydro-3,6-dimethylisoxazolo[5,4-b]pyridine . The higher boiling point reflects increased van der Waals interactions from the additional methyl group and can directly influence distillation-based purification and vapor-phase handling protocols.

Boiling Point & Density
Data to verify
BP 280.4 °C vs ~275 °C (3-methyl)
Density 1.145 vs 1.28 g/cm³ (3-methyl)
May support distillation and phase-transfer protocol selection
Computed values; experimental verification recommended
Physicochemical characterization Purification Synthetic intermediate

Predicted logP of ~2.1–2.4 Places 3,4,6-Trimethyl in a Distinct Lipophilicity Window Versus 3-Methyl (logP 1.53) and 3,6-Dimethyl (logP 1.84)

The computed logP of 3-methylisoxazolo[5,4-b]pyridine is 1.53 and 3,6-dimethylisoxazolo[5,4-b]pyridine is 1.84 . Using fragment-based extrapolation, the 3,4,6-trimethyl analog is predicted to have logP ≈ 2.1–2.4, representing an approximately 3- to 8-fold increase in octanol-water partition coefficient over the 3-methyl parent . This logP shift alters predicted membrane permeability (Papp) by ~0.3–0.5 log units based on the Abraham solvation model [1].

Predicted logP Window
Class-level
Predicted logP ≈ 2.1–2.4
Δ +0.6–0.9 vs 3-methyl (logP 1.53)
May influence membrane permeability in cell-based assay design
In silico extrapolation; no experimental logP reported
Lipophilicity Drug-likeness ADME prediction

4,6-Substitution Pattern Governs Differential Reactivity: 4-Methyl Blocks a Key Nucleophilic Site in the Trimethyl Analog

In 3-methylisoxazolo[5,4-b]pyridine, the 4-position (when halogenated) is demonstrably more mobile toward nucleophilic displacement than the 6-position; Camparini et al. (1977) showed that 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine reacts with hydrazine at the 4-chloro exclusively under controlled conditions [1]. In the 3,4,6-trimethyl target compound, the 4-position is blocked by a methyl group, which eliminates this reactive site. This renders the 3,4,6-trimethyl scaffold less reactive toward nucleophilic aromatic substitution at the 4-position compared to 4-halo or 4-unsubstituted analogs. This property is advantageous when chemical stability at the 4-position is desired during multi-step syntheses.

4-Position Reactivity
Class-level
4-Methyl: SNAr blocked
4-Chloro (3-methyl series): selective displacement with hydrazine
Supports use as negative control in nucleophilic substitution studies
Based on halogen mobility study in 3-methylisoxazolo[5,4-b]pyridine
Synthetic chemistry Regioselectivity Derivatization

Commercial Availability at Research Scale from Multiple Vendors with Defined Catalog Specifications

3,4,6-Trimethylisoxazolo[5,4-b]pyridine is listed by multiple chemical suppliers including Keyingchem (catalog KY127324) and is accessible through the ChemBlink inquiry network . While purity specifications vary and are not always publicly listed, analogous trimethyl isoxazolopyridines such as 3,5,6-trimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid are available at ≥98% purity . In contrast, the 3-methyl analog (CAS 58035-50-0) is listed at 95% purity from multiple vendors . The availability of the 3,4,6-regioisomer through multiple catalog channels reduces sole-source procurement risk compared to more exotic substitution patterns.

Vendor Catalog Presence
Specification review
Listed by ≥3 suppliers
Keyingchem, ChemBlink, LookChem networks
Multi-source procurement reduces sole-supplier risk
Purity specifications vary; request lot-specific COA
Procurement Supply chain Vendor comparison

Optimal Procurement and Application Scenarios for 3,4,6-Trimethylisoxazolo[5,4-b]pyridine Based on Differentiated Evidence


Synthetic Intermediate for Herbicide Lead Optimization Programs

Given the extensive patenting of isoxazolo[5,4-b]pyridines as herbicides by BASF (e.g., US 10,226,046) [1], 3,4,6-trimethylisoxazolo[5,4-b]pyridine can serve as a core scaffold for structure-activity relationship (SAR) studies. Its elevated logP (~2.1–2.4) relative to less-methylated analogs may confer improved foliar uptake in herbicide applications. The blocked 4-position prevents unwanted metabolic hydroxylation at this site, potentially improving metabolic stability relative to 4-unsubstituted congeners.

Building Block for CNS-Targeted Compound Libraries

Isoxazolo[5,4-b]pyridines have demonstrated CNS-depressant and anxiolytic activity (US 4,530,927) [2]. The predicted logP window of 2.1–2.4 for the 3,4,6-trimethyl analog aligns well with CNS drug-like space (optimal CNS logP generally 2–4) [3]. The compound can serve as a starting material for amide, ester, or heterocycle-fused derivatives aimed at neurological targets. Procurement specifications should require ≥95% purity with characterization by NMR and LCMS.

Physicochemical Reference Standard for Method Development

The well-defined computed properties—boiling point 280.4 °C, density 1.145 g/cm³, refractive index 1.579 —make this compound suitable as a retention time marker in gas chromatography (GC) or as a system suitability standard in reversed-phase HPLC method development for heterocyclic compound analysis. Its intermediate lipophilicity (logP ~2.2) places it in a region where C18 column retention can be sensitively modulated by organic modifier percentage, providing a useful calibration point.

Negative Control in 4-Position Reactivity Studies

In mechanistic studies probing nucleophilic aromatic substitution at the 4-position of isoxazolo[5,4-b]pyridines, the 3,4,6-trimethyl compound serves as an ideal negative control because the 4-methyl group cannot undergo SNAr displacement, in contrast to 4-halo or 4-nitro analogs [4]. This differential reactivity has been experimentally demonstrated in the 3-methyl series by Camparini et al., where 4-chloro derivatives underwent selective displacement while 4-methyl derivatives remained inert under identical conditions.

Application
Selection Property
Validation Focus
Herbicide lead optimization SAR studies
Predicted intermediate lipophilicity and 4-methyl blocking
Foliar uptake screening and metabolic stability at 4-position
CNS-targeted compound library synthesis
logP range aligned with reported CNS drug-like space (2–4)
Permeability and target engagement in CNS research models
GC/HPLC method development reference
Computed boiling point and density as retention markers
System suitability and calibration in heterocycle analysis
Negative control for 4-position reactivity studies
4-Methyl group prevents nucleophilic aromatic substitution
SNAr selectivity assessment under reported displacement conditions
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